![molecular formula C47H64ClN5O13S B11930493 N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)
N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCC-DM1 is a compound used in the synthesis of antibody-drug conjugates (ADCs). It is a conjugate of the maytansinoid DM1 and a maleimidocaproyl (MCC) linker. This compound is primarily utilized in targeted cancer therapies, where it is conjugated to antibodies that specifically target cancer cells, delivering the cytotoxic DM1 directly to the tumor site .
Preparation Methods
Synthetic Routes and Reaction Conditions: MCC-DM1 is synthesized through a series of chemical reactions involving the conjugation of DM1 to the MCC linker. The process typically involves the activation of the linker with an N-hydroxysuccinimidyl (NHS) ester, followed by coupling with DM1 through a thiol-maleimide reaction. The reaction conditions often include a pH of 7.25 in a buffer containing sodium phosphate and sodium chloride .
Industrial Production Methods: Industrial production of MCC-DM1 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and mass spectrometry to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: MCC-DM1 undergoes various chemical reactions, including:
Substitution Reactions: The thiol group of DM1 reacts with the maleimide group of the MCC linker.
Oxidation and Reduction Reactions: These reactions can occur during the synthesis and storage of MCC-DM1, affecting its stability and efficacy
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimidyl ester, sodium phosphate, sodium chloride, DM1, MCC linker.
Conditions: pH 7.25, room temperature, and specific buffer solutions.
Major Products: The primary product of these reactions is the MCC-DM1 conjugate, which is used in the formulation of ADCs for targeted cancer therapy .
Scientific Research Applications
MCC-DM1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of ADCs, providing a model for studying drug-linker conjugation techniques
Biology: Helps in understanding the mechanisms of targeted drug delivery and the interaction of ADCs with cancer cells
Medicine: MCC-DM1 is a critical component in the development of targeted cancer therapies, such as trastuzumab-MCC-DM1, which is used to treat HER2-positive breast cancer
Industry: Employed in the large-scale production of ADCs, contributing to the pharmaceutical industry’s efforts to develop more effective cancer treatments
Mechanism of Action
MCC-DM1 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. The DM1 component binds to tubulin, preventing microtubule polymerization and leading to cell cycle arrest and apoptosis. The MCC linker facilitates the targeted delivery of DM1 to cancer cells by conjugating it to specific antibodies that recognize tumor-associated antigens .
Comparison with Similar Compounds
MCC-DM1 is unique in its combination of the DM1 cytotoxic agent and the MCC linker, which provides stability and targeted delivery. Similar compounds include:
Trastuzumab-MCC-DM1: An ADC used for HER2-positive breast cancer.
DM1-SMCC: Another ADC conjugate with a different linker, used for similar therapeutic purposes.
VCMMAE: A drug-linker conjugate with potent antitumor activity, using a different cytotoxic agent and linker.
MCC-DM1 stands out due to its specific linker chemistry, which enhances its stability and efficacy in targeted cancer therapies .
Properties
Molecular Formula |
C47H64ClN5O13S |
|---|---|
Molecular Weight |
974.6 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9+,25-10+/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
InChI Key |
WPWQMVXPTHKASL-JIVOYMDWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
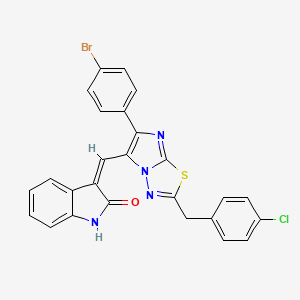

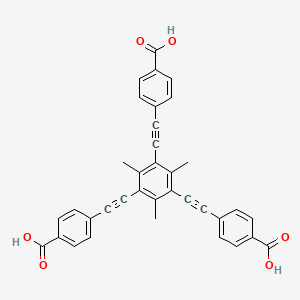
![3-[(3S,5R,8R,9R,10R,13R,14R,16S,17S)-3-[(2S,4S,5R,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,4S,5R,6R)-5-hydroxy-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11930447.png)
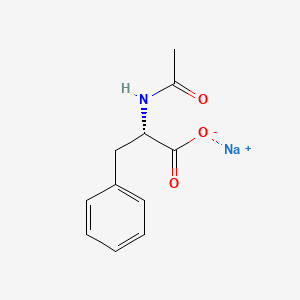
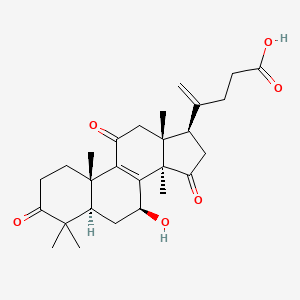

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
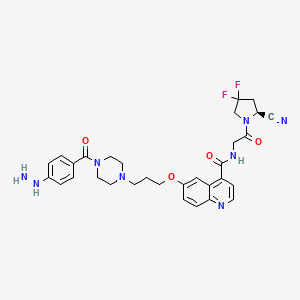

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

